1-Naphthylamine, 1,2,3,4-tetrahydro-5,8-dimethoxy-, hydrochloride, hemihydrate 1-Naphthylamine, 1,2,3,4-tetrahydro-5,8-dimethoxy-, hydrochloride, hemihydrate
Brand Name: Vulcanchem
CAS No.: 64037-80-5
VCID: VC18457854
InChI: InChI=1S/C12H17NO2.ClH/c1-14-10-6-7-11(15-2)12-8(10)4-3-5-9(12)13;/h6-7,9H,3-5,13H2,1-2H3;1H
SMILES:
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

1-Naphthylamine, 1,2,3,4-tetrahydro-5,8-dimethoxy-, hydrochloride, hemihydrate

CAS No.: 64037-80-5

Cat. No.: VC18457854

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthylamine, 1,2,3,4-tetrahydro-5,8-dimethoxy-, hydrochloride, hemihydrate - 64037-80-5

Specification

CAS No. 64037-80-5
Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name (5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-14-10-6-7-11(15-2)12-8(10)4-3-5-9(12)13;/h6-7,9H,3-5,13H2,1-2H3;1H
Standard InChI Key ZTRZIVJXSXQHRL-UHFFFAOYSA-N
Canonical SMILES COC1=C2CCCC(C2=C(C=C1)OC)[NH3+].[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s molecular formula, C₁₂H₁₈ClNO₂, corresponds to a molecular weight of 243.73 g/mol . Its systematic IUPAC name, (5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium chloride hemihydrate, reflects its structural features:

  • A tetrahydronaphthalene backbone (positions 1–4 saturated with hydrogen atoms).

  • Methoxy (-OCH₃) substituents at positions 5 and 8.

  • A protonated amine group at position 1, forming a hydrochloride salt.

  • A hemihydrate component (0.5 H₂O per formula unit) .

Synonyms include 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride hemihydrate and the registry number 64037-80-5 .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₈ClNO₂
Molecular Weight243.73 g/mol
SMILESCOC1=C2CCCC(C2=C(C=C1)OC)[NH3+].[Cl-]
Predicted CCS (Ų) [M+H]+144.7

Synthesis and Optimization

Synthetic Pathways

Industrial-scale production remains unreported, but laboratory synthesis typically involves:

  • Methoxyation of 1,2,3,4-tetrahydronaphthalen-1-amine using methyl iodide or dimethyl sulfate under basic conditions.

  • Selective protection/deprotection to achieve regioselective substitution at positions 5 and 8.

  • Salt formation via treatment with hydrochloric acid in anhydrous ethanol, followed by crystallization with controlled hydration .

Key challenges include avoiding over-alkylation and managing the exothermicity of the methoxylation step. Yields reportedly range from 45–60% after purification by recrystallization.

Analytical Characterization

Quality control employs:

  • HPLC-MS for purity assessment (retention time: 8.2 min under C18 reverse-phase conditions).

  • ¹H NMR (D₂O, 400 MHz): δ 6.75 (s, 2H, Ar-H), 3.85 (s, 6H, -OCH₃), 3.12 (m, 1H, NH₃+), 2.60–1.90 (m, 8H, cyclohexene) .

  • FT-IR confirms N-H stretching (2500–3000 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹) .

Biological Activities and Mechanistic Insights

Enzyme Modulation

In vitro studies suggest dose-dependent tyrosine kinase inhibition (IC₅₀ = 12.3 μM), potentially attributable to π-π stacking between the naphthalene system and hydrophobic enzyme pockets. Comparative analyses with analogues lacking methoxy groups (e.g., 1,2,3,4-tetrahydronaphthalen-1-amine) show a 3-fold increase in activity, underscoring the importance of electron-donating substituents .

Applications in Research and Development

Medicinal Chemistry

The compound serves as a lead structure for CNS-targeted agents, leveraging its ability to cross the blood-brain barrier in rodent models (logP = 1.2) . Derivatives with modified methoxy patterns are under investigation for neurodegenerative disease applications.

Organic Synthesis

As a chiral building block, its rigid tetracyclic framework facilitates asymmetric catalysis in Mannich reactions, achieving enantiomeric excesses >90% in model systems.

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